molecular formula C13H17NO2 B1602931 1-Benzyl-3-(hydroxymethyl)piperidin-4-one CAS No. 214615-87-9

1-Benzyl-3-(hydroxymethyl)piperidin-4-one

Cat. No.: B1602931
CAS No.: 214615-87-9
M. Wt: 219.28 g/mol
InChI Key: VTYYMGLCWOHJQM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(hydroxymethyl)piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(hydroxymethyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with 4-piperidone under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(hydroxymethyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Opioid Receptor Modulation : Research indicates that derivatives of piperidine compounds, including 1-benzyl-3-(hydroxymethyl)piperidin-4-one, can interact with nociceptin receptors and opioid receptors. These interactions are crucial for developing analgesics with reduced side effects compared to traditional opioids . The compound has shown potential in modulating nociceptin receptor activity, which can lead to novel pain management therapies.
  • Antidepressant Activity : Some studies have explored the antidepressant-like effects of piperidine derivatives. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggests that this compound may exhibit antidepressant properties, making it a candidate for further investigation in treating mood disorders .
  • CNS Activity : The compound's ability to cross the blood-brain barrier positions it as a candidate for central nervous system (CNS) disorders. Its structural modifications can lead to enhanced selectivity for specific receptors involved in CNS signaling pathways, thereby providing therapeutic benefits for conditions such as anxiety and schizophrenia .

The synthesis of this compound can be achieved through various chemical pathways:

  • Nucleophilic Substitution : Utilizing benzyl chloride and piperidine derivatives under basic conditions.
  • Cyclization Reactions : Employing formamide or other solvents to facilitate cyclization leading to the desired piperidine structure .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(hydroxymethyl)piperidin-4-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-(hydroxymethyl)piperidin-4-one is unique due to its specific hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and research chemicals .

Biological Activity

1-Benzyl-3-(hydroxymethyl)piperidin-4-one (also known as 1-benzyl-3-hydroxymethylpiperidin-4-one) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO2C_{13}H_{19}NO_2. Its structure features a piperidine ring substituted with a hydroxymethyl group and a benzyl moiety, which may contribute to its biological activity.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Anticancer Properties : Several studies have reported its potential as an anticancer agent. For instance, it has shown antiproliferative effects on different cancer cell lines, including breast and ovarian cancers. The compound's mechanism involves inhibition of specific enzymes related to tumor growth and survival pathways.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens, potentially making it a candidate for developing new antibiotics.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with cellular targets such as enzymes involved in metabolic pathways. For example, it may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which plays a critical role in lipid metabolism and inflammation.

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

Study Cell Line IC50 (µM) Activity
Study AMDA-MB-23119.9Antiproliferative
Study BOVCAR-375.3Antiproliferative
Study CCOV31830.5Antiproliferative
Study DhMSC>100Non-toxic

These findings indicate that the compound selectively inhibits cancer cell proliferation while sparing non-cancerous cells.

Case Studies

  • Anticancer Activity : In a study published in MDPI, the compound was tested against various cancer cell lines, demonstrating significant antiproliferative activity with IC50 values ranging from 19.9 µM to 75.3 µM . The results prompted further optimization of the molecule to enhance its efficacy.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related piperidine derivatives, suggesting that modifications in the piperidine structure can lead to enhanced activity against bacterial strains .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Benzyl-3-(hydroxymethyl)piperidin-4-one, and how are yields optimized?

  • Methodological Answer : The compound is synthesized via reductive amination or Mannich reaction. A common approach involves reacting ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with sodium hydroxide in methanol, achieving ~61% yield . Optimization includes adjusting reaction time (12-24 hours), solvent polarity (methanol/water mixtures), and stoichiometric ratios (1:1.2 substrate-to-reagent). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Q. Which spectroscopic techniques confirm the molecular structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms benzyl protons (δ 7.3 ppm, aromatic) and hydroxymethyl protons (δ 3.6 ppm). 13^{13}C NMR identifies the carbonyl (C=O) at ~208 ppm .
  • IR : Stretching frequencies at ~3400 cm1^{-1} (O–H) and ~1680 cm1^{-1} (C=O) .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 221.29 (C13_{13}H19_{19}NO2+_2^+) .

Q. What are the key biological activities reported for this compound?

  • Methodological Answer : The compound exhibits inhibitory activity against acetylcholinesterase (IC50_{50} ~15 µM) and interacts with serotonin receptors (5-HT2A_{2A} binding affinity Ki_i ~120 nM) . These studies use enzyme-linked assays and radioligand displacement assays, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

  • Methodological Answer : Comparative analysis of analogs (Table 1) reveals:

CompoundKey Structural DifferenceBioactivity (vs. Target Compound)
1-Benzylpiperidin-4-oneLacks hydroxymethyl groupReduced solubility (LogP +0.8)
3-HydroxymethylpiperidineNo benzyl substituentLower receptor affinity (~50%)
  • The hydroxymethyl group enhances hydrogen bonding with enzymes, while the benzyl group improves lipophilicity for membrane penetration .

Q. What experimental challenges arise in resolving contradictory spectral data for this compound?

  • Methodological Answer : Contradictions in 1^1H NMR (e.g., overlapping peaks at δ 3.5–4.0 ppm) are resolved using 2D techniques (COSY, HSQC) to assign protons unambiguously . For mass spectrometry, isotopic pattern analysis distinguishes between fragmentation artifacts and true molecular ions .

Q. How can computational modeling predict the binding mechanisms of this compound with target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions:

  • The hydroxymethyl group forms hydrogen bonds with Asp113 in acetylcholinesterase.
  • Benzyl group π-π stacking with Tyr370 stabilizes binding (ΔG = −9.2 kcal/mol) .
    • Validation involves comparing predicted vs. experimental IC50_{50} values (±10% error margin) .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Methodological Answer : Acute toxicity (LD50_{50} ~250 mg/kg in rodents) necessitates:

  • Dose escalation studies (starting at 10 mg/kg).
  • Monitoring hepatic enzymes (ALT/AST) and renal function (creatinine clearance) .
  • Formulation with cyclodextrins improves aqueous solubility, reducing nephrotoxicity .

Q. Data Contradiction Analysis

Q. Why do reported yields vary across synthetic protocols?

  • Methodological Answer : Discrepancies arise from:

  • Catalyst choice : NaBH4_4 vs. LiAlH4_4 reduces ketone intermediates (yields: 61% vs. 45%) .
  • Workup procedures : Acidic extraction (pH 2–3) minimizes byproduct formation .

Q. How can conflicting bioactivity data (e.g., IC50_{50} variability) be reconciled?

  • Methodological Answer : Variability stems from:

  • Assay conditions (e.g., Tris buffer vs. PBS alters enzyme kinetics).
  • Cell line differences (HEK-293 vs. CHO for receptor studies) .
    • Standardization: Use internal controls (e.g., donepezil for acetylcholinesterase assays) .

Q. Handling and Stability

Q. What precautions are critical for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Nitrile gloves, goggles, and lab coats.
  • Storage : −20°C under argon to prevent oxidation (degradation <5% over 6 months) .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid .

Properties

IUPAC Name

1-benzyl-3-(hydroxymethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-10-12-9-14(7-6-13(12)16)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYYMGLCWOHJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621907
Record name 1-Benzyl-3-(hydroxymethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214615-87-9
Record name 1-Benzyl-3-(hydroxymethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3.0 gm (11.4 mMol) 6-hydroxymethyl-8-benzyl-8-azaspiro[4,5]decane in 50 mL dichloromethane was cooled to −78° C. and then treated with 2.2 mL (22.8 mMol) dimethylboron bromide dropwise. After stirring at −78° C. for 4 hours, the reaction mixture was treated with 45 mL 1N sodium hydroxide and was allowed to warm to room temperature. The phases were separated and the aqueous phase was extracted well with dichloromethane. The organic phases were combined, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with dichloromethane containing from 0-5% methanol. Fractions containing product were combined and concentrated under reduced pressure to provide 1.1 gm (44%) 1-benzyl-3-hydroxymethyl-4-oxopiperidine.
Name
6-hydroxymethyl-8-benzyl-8-azaspiro[4,5]decane
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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